2-Fluoro-3-methoxypyrazine 2-Fluoro-3-methoxypyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16777632
InChI: InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
SMILES:
Molecular Formula: C5H5FN2O
Molecular Weight: 128.10 g/mol

2-Fluoro-3-methoxypyrazine

CAS No.:

Cat. No.: VC16777632

Molecular Formula: C5H5FN2O

Molecular Weight: 128.10 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-methoxypyrazine -

Specification

Molecular Formula C5H5FN2O
Molecular Weight 128.10 g/mol
IUPAC Name 2-fluoro-3-methoxypyrazine
Standard InChI InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Standard InChI Key IIAPIKKFTGOIMB-UHFFFAOYSA-N
Canonical SMILES COC1=NC=CN=C1F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Fluoro-3-methoxypyrazine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substitution of fluorine at position 2 and a methoxy group at position 3 introduces electronic and steric modifications that influence reactivity and intermolecular interactions. Comparative analysis with 2-fluoro-3-methoxypyridine (PubChem CID: 45079809) reveals analogous substituent effects, where fluorine’s electronegativity and the methoxy group’s electron-donating capacity create a polarized electronic environment .

Table 1: Key Molecular Properties of Fluorinated Methoxy Heterocycles

Property2-Fluoro-3-methoxypyrazine (Theoretical)2-Fluoro-3-methoxypyridine 2-Fluoro-3-methoxyaniline
Molecular FormulaC₅H₅FNO₂C₆H₆FNOC₇H₈FNO
Molecular Weight (g/mol)129.10127.12141.14
CAS RegistryNot reported163234-74-0801282-00-8
SMILESCOC1=NC=CN=C1FCOC1=C(N=CC=C1)FCOC1=CC=CC(=C1F)N

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 2-fluoro-3-methoxypyrazine is documented, methods for analogous compounds suggest feasible pathways:

  • Nucleophilic Aromatic Substitution: Fluorination of 3-methoxypyrazine using agents like Selectfluor® or KF in polar aprotic solvents .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of fluorinated precursors with methoxy-bearing reagents, as seen in the synthesis of 5-(2-fluoro-3-methoxyphenyl) derivatives .

  • Post-Functionalization: Methoxylation via demethylation of protected intermediates, a strategy employed in purine dione derivatives .

Stability and Reactivity

Fluorine’s inductive effect increases the pyrazine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at positions adjacent to nitrogen. The methoxy group’s ortho-directing nature may facilitate regioselective modifications, though steric hindrance could limit accessibility .

Physicochemical Properties

Lipophilicity and Solubility

The logP value (estimated via computational models) for 2-fluoro-3-methoxypyrazine is projected at 1.2–1.5, indicating moderate lipophilicity. This aligns with trends observed in 2-fluoro-3-methoxypyridine (logP: 1.34) , suggesting balanced membrane permeability for potential pharmaceutical applications.

Spectroscopic Profiles

  • NMR: Expected singlet for the methoxy proton (δ 3.8–4.0 ppm) and complex splitting for aromatic protons due to fluorine coupling (δ 7.5–8.5 ppm) .

  • MS: Molecular ion peak at m/z 129.10 with characteristic fragments from fluorine loss (m/z 110.08) and methoxy cleavage (m/z 97.05).

Biological Activity and Applications

Receptor Affinity

Fluorinated arylpiperazinyl derivatives, such as those reported in serotonin receptor studies, demonstrate the importance of fluorine in enhancing binding affinity . While 2-fluoro-3-methoxypyrazine itself hasn’t been tested, its structural similarity to 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) purine dione (Compound 9 ) suggests potential as a 5-HT₁A/5-HT₇ ligand.

Enzyme Inhibition

Fluorine’s role in phosphodiesterase (PDE) inhibition is well-documented. The electron-withdrawing effect stabilizes enzyme-ligand interactions, as seen in PDE4B/PDE10A inhibitors . Pyrazine derivatives may exploit similar mechanisms, though potency would depend on substituent positioning.

Table 2: Comparative Biological Data for Fluorinated Methoxy Compounds

CompoundTargetIC₅₀/EC₅₀ (nM)Reference
2-Fluoro-3-methoxypyridineNot reportedN/A
Compound 9 5-HT₁A12.3
5-HT₇8.7
PDE4B420

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to avoid isomeric byproducts.

  • Toxicity Profiling: Assessing metabolic pathways to mitigate potential fluorinated metabolite risks.

  • Target Validation: Screening against broader receptor panels to identify novel therapeutic niches.

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